5-Azaspiro[2.5]octane-6,8-dione
Overview
Description
5-Azaspiro[2.5]octane-6,8-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octane-6,8-dione typically involves the annulation of cyclopentane or four-membered rings. One common method includes the use of commercially available starting materials and conventional chemical transformations. For instance, the synthesis can be achieved through the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and high-yielding. These methods often involve multi-step reaction sequences, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. The conditions are optimized to ensure mild reaction environments and excellent yields at each step .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.5]octane-6,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as lithium aluminum hydride for reduction and oxidizing agents for oxidation reactions .
Common Reagents and Conditions
Reduction: Lithium aluminum hydride or hydrogen with Raney nickel and aqueous ammonia in methanol.
Oxidation: Common oxidizing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield derivatives with closed pyrrolidine rings .
Scientific Research Applications
5-Azaspiro[2.5]octane-6,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for the synthesis of biologically active compounds, including inhibitors for enzymes involved in metabolism and inflammation, as well as potential anticancer agents .
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.5]octane-6,8-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor for enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s unique structure allows it to effectively bind to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.4]octane
- 8-Oxa-2-azaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
Uniqueness
5-Azaspiro[2.5]octane-6,8-dione stands out due to its specific structural properties and the rigidity of its spiro scaffold. This rigidity enhances its stability and makes it a valuable precursor for the synthesis of various biologically active compounds .
Properties
IUPAC Name |
5-azaspiro[2.5]octane-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-3-6(10)8-4-7(5)1-2-7/h1-4H2,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAHCMPDFPUHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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